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molecular formula C9H8N2O2 B8675087 2-(3-Nitrophenyl)propionitrile

2-(3-Nitrophenyl)propionitrile

Cat. No. B8675087
M. Wt: 176.17 g/mol
InChI Key: RMIWZYGLHJJFRO-UHFFFAOYSA-N
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Patent
US06784183B2

Procedure details

A mixture of 62 mmol (10 g) of 3-nitrophenylacetonitrile, 1.11 mol (100 g) of dimethyl carbonate and 3.1 mmol (0.43 g) of potassium carbonate is heated for 6 hours at 170° C. in an autoclave. After cooling, 200 ml of dichloromethane are added and the organic phase is washed with 100 ml of water and then with 100 ml of a saturated aqueous solution of sodium chloride. The organic phase is dried over magnesium sulphate and concentrated. The residue obtained is purified by chromatography on silica gel, using as eluant a 90/10 cyclohexane/ethyl acetate mixture, to yield the expected product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][C:11]#[N:12])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[C:13](=O)(OC)OC.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]([CH3:13])[C:11]#[N:12])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CC#N
Name
Quantity
100 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
0.43 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the organic phase is washed with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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